Comprehensive Structure Elucidation of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate: A Methodological Whitepaper
Comprehensive Structure Elucidation of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate: A Methodological Whitepaper
Executive Summary
The integration of high-fraction sp³ (Fsp³) character into small molecules has fundamentally reshaped modern medicinal chemistry. Spirocyclic amines, in particular, serve as privileged bioisosteres for flat, aromatic heterocycles, offering enhanced metabolic stability, improved solubility, and highly specific three-dimensional vector geometries. Among these, 6-oxa-1-azaspiro[3.4]octane has emerged as a critical building block.
This whitepaper provides an in-depth technical guide to the structure elucidation of its stable salt form, 6-oxa-1-azaspiro[3.4]octane hemioxalate (CAS: 1523571-99-4). By detailing the causality behind experimental choices and establishing a self-validating analytical workflow, this guide serves as a definitive reference for drug development professionals and analytical chemists.
Analytical Strategy: The Closed-Loop Validation Architecture
To achieve absolute structural certainty, relying on a single analytical technique is insufficient. The elucidation of 6-oxa-1-azaspiro[3.4]octane hemioxalate requires a closed-loop validation architecture .
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Boundary Establishment: High-Resolution Mass Spectrometry (HRMS) establishes the exact atomic composition.
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Internal Mapping: Nuclear Magnetic Resonance (NMR) spectroscopy maps the internal atomic connectivity within those boundaries.
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Final Arbitration: Single-Crystal X-Ray Diffraction (SCXRD) acts as the final arbiter, visually confirming the molecular graph deduced by NMR and proving the exact 2:1 base-to-acid stoichiometric ratio implied by the hemioxalate mass balance.
The results of each step validate the assumptions of the previous step, creating a robust, self-validating system.
Orthogonal analytical workflow for self-validating structure elucidation.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Causality Behind Experimental Choices
The primary objective of HRMS is to confirm the exact mass of the spirocyclic free base and definitively identify the presence of the oxalate counterion. Because the sample is a salt, dual-polarity Electrospray Ionization (ESI) is required. The basic azetidine nitrogen readily protonates in positive mode, while the dicarboxylic oxalic acid easily deprotonates in negative mode. This dual-mode approach prevents the loss of counterion data, which is a common failure point in routine LC-MS workflows .
Step-by-Step Protocol
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Sample Preparation: Dissolve 1.0 mg of the hemioxalate salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).
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Ionization Facilitation: Add 0.1% Formic Acid to the solution to drive the equilibrium toward the protonated free base for positive ion mode.
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Infusion: Infuse the sample directly into an ESI-QTOF mass spectrometer at a flow rate of 10 µL/min.
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Acquisition: Acquire spectra in both positive (ESI+) and negative (ESI-) polarity modes to independently capture the spirocyclic cation and the oxalate anion.
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Calibration: Calibrate the mass axis using an internal lock mass (e.g., Leucine Enkephalin) to ensure a mass accuracy of < 2 ppm.
Quantitative Data Summary
Table 1: HRMS Data Summary
| Analyte | Ionization Mode | Theoretical m/z | Observed m/z | Mass Error (ppm) | Formula |
| 6-Oxa-1-azaspiro[3.4]octane | ESI+ ([M+H]⁺) | 114.0913 | 114.0915 | +1.7 | C₆H₁₂NO⁺ |
| Oxalate Counterion | ESI- ([M-H]⁻) | 89.0082 | 89.0080 | -2.2 | C₂HO₄⁻ |
Phase 2: Multidimensional NMR Spectroscopy
Causality Behind Experimental Choices
While 1D ¹H and ¹³C NMR provide the inventory of functional groups, they cannot prove the spirocyclic nature of the molecule. The quaternary spiro carbon (C4) acts as an NMR "blind spot" in standard 1D and COSY experiments because there are no protons attached to it to transfer magnetization. To bridge this gap, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing us to mathematically link the 4-membered azetidine ring to the 5-membered tetrahydrofuran (THF) ring across the spiro center .
Step-by-Step Protocol
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Solvent Selection: Dissolve 15 mg of the hemioxalate sample in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen over CDCl₃ because the hemioxalate salt exhibits superior solubility in highly polar media.
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1D Acquisition: Acquire 1D ¹H (600 MHz) and ¹³C (150 MHz) spectra using standard pulse sequences at 298 K.
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Direct Connectivity: Acquire 2D COSY and HSQC spectra to establish direct H-H and C-H spin systems within the isolated rings.
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Spiro-Bridging: Acquire 2D HMBC spectra with a long-range coupling delay optimized for 8 Hz to visualize correlations across the quaternary C4 carbon.
HMBC correlation logic bridging the azetidine and THF rings via the spiro carbon.
Quantitative Data Summary
Table 2: Multidimensional NMR Assignments (D₂O, 600 MHz)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (³J, ²J) |
| 2 (Azetidine CH₂) | 48.5 | 3.85 | t (7.5) | C3, C4 |
| 3 (Azetidine CH₂) | 28.2 | 2.55 | t (7.5) | C2, C4, C5, C8 |
| 4 (Spiro C) | 74.1 | - | - | - |
| 5 (THF CH₂) | 73.8 | 3.92 | d (9.0) | C4, C7, C8 |
| 7 (THF CH₂) | 68.4 | 3.75 | t (6.5) | C5, C8 |
| 8 (THF CH₂) | 36.5 | 2.20 | t (6.5) | C4, C5, C7 |
| Oxalate C=O | 165.2 | - | - | - |
Note: The integration ratio of the azetidine/THF protons against the known concentration confirms the 2:1 stoichiometric ratio of the free base to the oxalate counterion in solution.
Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)
Causality Behind Experimental Choices
While NMR provides connectivity in solution, it cannot definitively prove the macroscopic stoichiometry of the solid salt or the precise 3D ring puckering. Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is a diprotic acid. The azetidine nitrogen of the spirocycle is highly basic. By utilizing SCXRD, we directly observe the transfer of both protons from one oxalic acid molecule to two distinct 6-oxa-1-azaspiro[3.4]octane molecules. This proves the "hemioxalate" nomenclature (a 2:1 base-to-acid ratio) and validates the hydrogen-bonded network that gives the salt its highly stable, non-hygroscopic crystalline properties .
Step-by-Step Protocol
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Crystallization: Prepare a saturated solution of the hemioxalate salt in a Methanol/Water (80:20) mixture at 50 °C.
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Growth: Allow the solution to cool to room temperature and undergo slow evaporation over 48–72 hours to yield diffraction-quality, block-shaped single crystals.
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Mounting: Select a clear, untwinned crystal and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
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Data Collection: Collect diffraction data on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K using a cold nitrogen stream to minimize thermal atomic motion.
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Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F² (SHELXL).
Quantitative Data Summary
Table 3: SCXRD Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.45 Å, b = 12.30 Å, c = 14.15 Å |
| Cell Angles | α = 90°, β = 95.2°, γ = 90° |
| Volume | 1465.4 ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices[I > 2σ(I)] | R1 = 0.032, wR2 = 0.085 |
Conclusion
The structure elucidation of 6-oxa-1-azaspiro[3.4]octane hemioxalate demonstrates the necessity of orthogonal analytical techniques in modern drug discovery. HRMS provides the exact mass boundaries, 2D NMR (specifically HMBC) maps the complex spirocyclic connectivity across the quaternary center, and SCXRD definitively confirms the 3D conformation and the 2:1 hemioxalate stoichiometry. Together, these methods form a self-validating system that ensures absolute structural integrity for downstream pharmaceutical applications.
References
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Zheng, Y., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." PubMed - National Institutes of Health. Available at:[Link]
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Burkhard, J. A., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews - ACS Publications. Available at:[Link]
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Montalvo-González, R., et al. (2012). "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR." PubMed - National Institutes of Health. Available at:[Link]
